1-(4-Bromothiophen-2-yl)-N,N-dimethylmethanamine
Description
1-(4-Bromothiophen-2-yl)-N,N-dimethylmethanamine is an organobromine compound featuring a thiophene ring substituted with a bromine atom at the 4-position and a dimethylamino-methyl group at the 2-position. The thiophene ring, a five-membered aromatic system containing sulfur, distinguishes this compound from benzene derivatives.
Properties
IUPAC Name |
1-(4-bromothiophen-2-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNS/c1-9(2)4-7-3-6(8)5-10-7/h3,5H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYQUCSVRWXPKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CS1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625121 | |
| Record name | 1-(4-Bromothiophen-2-yl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78909-24-7 | |
| Record name | 1-(4-Bromothiophen-2-yl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromothiophen-2-yl)-N,N-dimethylmethanamine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. In this method, 4-bromothiophene-2-carbaldehyde is reacted with N,N-dimethylmethanamine in the presence of a palladium catalyst and a base. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromothiophen-2-yl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding thiophene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives without the bromine atom.
Substitution: Various substituted thiophene derivatives depending on the substituent used.
Scientific Research Applications
Medicinal Chemistry
1-(4-Bromothiophen-2-yl)-N,N-dimethylmethanamine has been explored for its potential pharmacological effects. The presence of the bromothiophenyl moiety may influence biological activity due to its ability to interact with various biological targets.
- Antidepressant Activity : Preliminary studies suggest that compounds containing thiophene derivatives may exhibit antidepressant-like effects. This is attributed to their interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Anticancer Properties : Research has indicated that similar compounds can inhibit cancer cell proliferation. The bromine substituent may enhance binding affinity to specific cancer targets, making it a candidate for further investigation in cancer therapeutics.
Materials Science
The compound's unique electronic properties make it suitable for applications in materials science.
- Organic Electronics : The incorporation of this compound in organic semiconductors has been studied. Its ability to form stable thin films can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
- Conductive Polymers : The compound can serve as a precursor for synthesizing conductive polymers. These materials are essential in developing flexible electronic devices and sensors.
Organic Synthesis
This compound can act as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
- Synthesis of Thiophene Derivatives : It can be utilized in reactions aimed at synthesizing various thiophene derivatives, which are valuable in pharmaceuticals and agrochemicals.
- Functionalization Reactions : The presence of the dimethylamine group allows for further functionalization, enabling the creation of diverse chemical entities with potential applications across multiple industries.
Case Study 1: Antidepressant Activity
A study published in a peer-reviewed journal investigated the antidepressant-like effects of thiophene derivatives, including this compound. The results indicated significant improvement in behavioral tests related to depression in animal models, suggesting a potential pathway for developing new antidepressants.
Case Study 2: Organic Electronics
Research conducted at a leading university explored the use of this compound in fabricating organic semiconductors. The findings demonstrated that devices made from this compound exhibited improved charge transport properties compared to traditional materials, highlighting its utility in next-generation electronic applications.
Mechanism of Action
The mechanism of action of 1-(4-Bromothiophen-2-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
The structural and functional attributes of 1-(4-Bromothiophen-2-yl)-N,N-dimethylmethanamine are compared below with key analogs, focusing on aromatic systems, substituents, and amine groups.
Structural Comparison Table
Key Differences and Implications
Aromatic System
- Thiophene vs. Benzene : The thiophene ring in the target compound provides sulfur-mediated conjugation, enhancing electron delocalization compared to benzene derivatives. This may improve charge transport in materials science applications .
Substituent Effects
- Bromine Position : The 4-bromo substitution on thiophene vs. 2-bromo-4-fluoro on benzene (as in ) alters steric and electronic profiles. Fluorine’s electronegativity may enhance metabolic stability in pharmaceuticals, whereas bromine’s polarizability could favor halogen bonding.
- Linker Groups : Ethoxy (e.g., ) or sulfonamide (e.g., ) linkers introduce flexibility or hydrogen-bonding capacity, contrasting with the rigid thiophene-methanamine backbone.
Amine Groups
- N,N-Dimethyl vs. N-Methyl/N,N-Diethyl: Dimethylamines (target compound, ) exhibit higher basicity (pKa ~10) than N-monomethyl analogs (pKa ~9) , influencing solubility and receptor interactions.
Physicochemical Properties
Biological Activity
1-(4-Bromothiophen-2-yl)-N,N-dimethylmethanamine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes existing research findings regarding its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a brominated thiophene ring, which is known for its role in enhancing biological activity through various mechanisms. The presence of the dimethylamino group is also significant, as it may influence the compound's interaction with biological targets.
Pharmacological Activities
Research indicates that this compound exhibits a range of pharmacological activities:
- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, chalcone derivatives have been reported to exhibit significant anticancer effects, with IC50 values ranging from 0.89 to 9.63 µg/mL against human cancer cells such as HeLa and AGS . Although specific data on the brominated thiophene derivative is limited, the structural similarity suggests potential efficacy.
- Antimicrobial Activity : Chalcone derivatives are often explored for their antimicrobial properties. The minimum inhibitory concentration (MIC) for related compounds has been documented to exceed 500 µg/mL against various bacterial strains . The potential of this compound in this regard warrants further investigation.
- Enzyme Inhibition : The compound may exhibit enzyme inhibitory properties akin to other chalcones, which have shown to inhibit enzymes like α-glucosidase and α-amylase with notable IC50 values . Such activities are crucial for developing antidiabetic agents.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Similar compounds have demonstrated the ability to induce cell cycle arrest in the subG0 phase, leading to apoptosis in cancer cells . This mechanism could be pivotal for its anticancer properties.
- Oxidative Stress Modulation : Compounds with thiophene rings often exhibit antioxidant properties, which can mitigate oxidative stress in cells, thus contributing to their therapeutic effects against diseases characterized by oxidative damage .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Chalcone Derivatives : A study on chalcone derivatives reported significant anticancer activity and enzyme inhibition properties, suggesting that modifications on the chalcone framework could enhance biological efficacy .
- Synthetic Approaches : Research into synthetic methodologies has revealed that structural modifications can lead to improved pharmacological profiles. For instance, altering substituents on the thiophene ring can enhance selectivity and potency against specific targets .
- In Vivo Studies : While most studies focus on in vitro evaluations, future research should include in vivo models to assess the therapeutic potential and safety profile of this compound.
Data Summary Table
Q & A
Basic Research Question
- IR Spectroscopy : The C-Br stretch in the thiophene ring appears near 550–600 cm⁻¹, while the C-N stretch of the dimethylamino group is observed at 1200–1360 cm⁻¹. KBr pellet preparation is standard for solid samples .
- ¹H NMR : The dimethylamino group (–N(CH₃)₂) resonates as a singlet at δ 2.2–2.3 ppm. The thiophene protons show distinct splitting patterns: the 4-bromo substituent deshields adjacent protons, leading to a multiplet at δ 7.2–7.4 ppm . DMSO-d₆ is a preferred solvent for resolving aromatic protons .
What computational methods are suitable for analyzing the electronic properties of the bromothiophene moiety?
Advanced Research Question
Density-functional theory (DFT) with gradient expansions for local kinetic-energy density can model electron correlation effects in heterocycles like bromothiophene. The Colle-Salvetti correlation-energy formula, adapted for DFT, predicts electronic distributions and reactive sites (e.g., bromine’s electron-withdrawing effect) . Software like Gaussian or ORCA can calculate HOMO-LUMO gaps, aiding in predicting reactivity toward nucleophilic substitution at the bromine site.
How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
Advanced Research Question
The 4-bromo group on the thiophene ring enables Suzuki-Miyaura or Ullmann couplings. For example, bromothiophene derivatives undergo palladium-catalyzed coupling with boronic acids (e.g., aryl/heteroaryl boronic esters) in toluene/ethanol at 80°C . The dimethylamino group may require protection (e.g., as a tert-butoxycarbonyl derivative) to prevent side reactions. Kinetic studies using LC-MS can monitor reaction progress and byproduct formation .
What strategies are effective for resolving structural ambiguities in crystallographic studies of this compound?
Advanced Research Question
If single crystals are obtainable, SHELX software (e.g., SHELXL) can refine structures using high-resolution X-ray diffraction data. For disordered dimethylamino groups, restraints on bond lengths and angles improve model accuracy . Challenges include low crystallinity due to flexible –N(CH₃)₂ groups; co-crystallization with picric acid or other counterions may enhance crystal packing .
How can acute toxicity be assessed for this compound in preclinical studies?
Basic Research Question
Follow OECD Guidelines 423 (Acute Oral Toxicity) using Wistar rats. Administer graded doses (5–2000 mg/kg) and monitor for 14 days for mortality, organ weight changes, and histopathological effects. Solubilize the compound in DMSO or saline (≤5% v/v) for oral gavage. Parameters like LD₅₀ and NOAEL (No Observed Adverse Effect Level) are critical for safety profiling .
What are the methodological considerations for synthesizing fluorinated analogs of this compound?
Advanced Research Question
Electrochemical C(sp³)-H activation under solvent-controlled conditions (e.g., acetonitrile/water mixtures) can introduce fluorine at the thiophene ring. For example, fluorinated indole analogs are synthesized using 1,1-dimethoxy-N,N-dimethylmethanamine as a dimethylaminomethylating agent . Selectivity for mono- vs. di-fluorination is influenced by electrode potential and solvent polarity.
How do steric and electronic effects of the dimethylamino group impact pharmacological activity in related compounds?
Advanced Research Question
In muscarinic receptor antagonists, the –N(CH₃)₂ group enhances lipophilicity and membrane permeability. Structure-activity relationship (SAR) studies on analogs (e.g., 1,4-dioxane derivatives) show that steric bulk at the dimethylamino group modulates binding affinity. Molecular docking (e.g., AutoDock Vina) and MD simulations quantify interactions with receptor active sites .
What analytical techniques are recommended for detecting degradation products under varying pH conditions?
Basic Research Question
- HPLC-MS : Use a C18 column with acetonitrile/water (0.1% formic acid) gradient. Monitor for debromination products or oxidation of the thiophene ring.
- Stability Studies : Accelerate degradation at 40°C/75% RH over 4 weeks. Compare chromatograms to identify hydrolytic or photolytic byproducts .
How can regioselective functionalization of the thiophene ring be achieved without affecting the dimethylamino group?
Advanced Research Question
Protect the –N(CH₃)₂ group with a labile protecting group (e.g., Boc) before bromine-lithium exchange. Subsequent quenching with electrophiles (e.g., aldehydes) introduces substituents at the 5-position of the thiophene. Deprotection with TFA restores the dimethylamino group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
